Lacutoclax
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Overview
Description
Lacutoclax is a small molecule drug that functions as an inhibitor of the B-cell lymphoma-2 (Bcl-2) protein. It is primarily being developed for the treatment of various hematological malignancies, including chronic lymphocytic leukemia, small lymphocytic lymphoma, and myelodysplastic syndromes . This compound was initially developed by Guangzhou Lupeng Pharmaceutical Co., Ltd., and is currently undergoing clinical trials to evaluate its efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lacutoclax involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale manufacturing. This involves the use of larger reaction vessels, automated processes, and stringent quality control measures to ensure consistency and purity of the final product. The production process is designed to be cost-effective and scalable to meet the demands of clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Lacutoclax undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that may have different pharmacological properties. These derivatives are often studied to understand their potential therapeutic benefits and to optimize the efficacy of this compound .
Scientific Research Applications
Lacutoclax has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Bcl-2 proteins and their role in apoptosis.
Biology: Helps in understanding the mechanisms of cell death and survival in cancer cells.
Medicine: Being developed as a therapeutic agent for the treatment of hematological malignancies.
Mechanism of Action
Lacutoclax exerts its effects by inhibiting the Bcl-2 protein, which is an anti-apoptotic protein that helps in the survival of cancer cells. By binding to the Bcl-2 protein, this compound prevents it from interacting with pro-apoptotic proteins, thereby promoting apoptosis (programmed cell death) in cancer cells. This mechanism targets the intrinsic pathway of apoptosis, leading to the activation of caspases and the eventual death of the cancer cells .
Comparison with Similar Compounds
Lacutoclax is similar to other Bcl-2 inhibitors such as Venetoclax and Sonrotoclax. this compound has shown increased potency and selectivity in preclinical studies. It is also being evaluated for its efficacy against Bcl-2 mutations that confer resistance to other inhibitors . Similar compounds include:
Venetoclax: A selective Bcl-2 inhibitor approved for the treatment of chronic lymphocytic leukemia.
Sonrotoclax: A potent Bcl-2 inhibitor with activity against both wild-type and mutant Bcl-2 proteins.
This compound’s uniqueness lies in its potential to overcome resistance mechanisms and its promising efficacy in various hematological malignancies .
Properties
CAS No. |
2291166-56-6 |
---|---|
Molecular Formula |
C48H55ClN8O7S |
Molecular Weight |
923.5 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-2-[(12R)-12-methyl-13-oxa-2,4,10-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-10-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C48H55ClN8O7S/c1-31-29-56(44-24-34-13-17-50-45(34)52-47(44)64-31)42-25-37(55-20-18-54(19-21-55)30-35-12-16-48(2,3)27-40(35)33-4-6-36(49)7-5-33)8-10-39(42)46(58)53-65(61,62)38-9-11-41(43(26-38)57(59)60)51-28-32-14-22-63-23-15-32/h4-11,13,17,24-26,31-32,51H,12,14-16,18-23,27-30H2,1-3H3,(H,50,52)(H,53,58)/t31-/m1/s1 |
InChI Key |
CCDRQWAEZGRMTP-WJOKGBTCSA-N |
Isomeric SMILES |
C[C@@H]1CN(C2=C(O1)N=C3C(=C2)C=CN3)C4=C(C=CC(=C4)N5CCN(CC5)CC6=C(CC(CC6)(C)C)C7=CC=C(C=C7)Cl)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NCC9CCOCC9)[N+](=O)[O-] |
Canonical SMILES |
CC1CN(C2=C(O1)N=C3C(=C2)C=CN3)C4=C(C=CC(=C4)N5CCN(CC5)CC6=C(CC(CC6)(C)C)C7=CC=C(C=C7)Cl)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NCC9CCOCC9)[N+](=O)[O-] |
Origin of Product |
United States |
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